2-Chloroquinoline-8-carboxylic acid
Overview
Description
2-Chloroquinoline-8-carboxylic acid is a quinoline derivative characterized by the presence of a chlorine atom at the second position and a carboxylic acid group at the eighth position of the quinoline ring system
Mechanism of Action
Target of Action
Quinoline motifs, which 2-chloroquinoline-8-carboxylic acid is a part of, have been recognized for their broad spectrum of bioactivity . This suggests that this compound may interact with multiple targets in the body.
Mode of Action
It’s known that quinoline motifs can undergo various chemical reactions, including substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Quinoline motifs are known to be involved in a variety of biological and pharmacological applications . This suggests that this compound may affect multiple biochemical pathways, leading to downstream effects.
Result of Action
Given the broad bioactivity of quinoline motifs , it’s likely that this compound has multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is the Friedel-Crafts acylation reaction, where quinoline is reacted with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and using anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of 2-Chloroquinoline-8-carboxylic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoline-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Scientific Research Applications
2-Chloroquinoline-8-carboxylic acid is widely used in scientific research due to its structural versatility and biological activity. It serves as a key intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs and anticancer agents. Additionally, it is utilized in the development of new materials and catalysts for industrial applications.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-4-carboxylic acid
2-Chloroquinoline-5-carboxylic acid
2-Chloroquinoline-6-carboxylic acid
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Properties
IUPAC Name |
2-chloroquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJCCDPEWOWYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597510 | |
Record name | 2-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092287-54-1 | |
Record name | 2-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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